molecular formula C13H19NO B5767012 2-Ethyl-N-methyl-N-phenylbutyramide CAS No. 41295-23-2

2-Ethyl-N-methyl-N-phenylbutyramide

Cat. No.: B5767012
CAS No.: 41295-23-2
M. Wt: 205.30 g/mol
InChI Key: SNZCLMYJDVUZEU-UHFFFAOYSA-N
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Description

Contextual Background of N-Phenylbutyramide Derivatives in Chemical Science

N-Phenylbutyramide derivatives are a class of organic compounds that have found applications in various areas of chemical science, including medicinal chemistry and materials science. The core structure, combining an aromatic phenyl ring with a flexible butyramide (B146194) chain, allows for systematic modifications to explore structure-activity relationships.

Historically, research into related amide structures has been extensive. For instance, studies on N-alkyl amides have highlighted their importance in biological and pharmaceutical chemistry, with various methods developed for their synthesis, including the N-alkylation of amides with alcohols. Furthermore, derivatives of butyric acid have been investigated as potential therapeutic agents, with some showing promise as anti-neoplastic agents. The exploration of N-phenylsulfonamide derivatives has also revealed their potential as enzyme inhibitors, targeting carbonic anhydrases and cholinesterases. nih.gov These broader research areas provide a foundation for understanding the potential significance of more complex derivatives like 2-Ethyl-N-methyl-N-phenylbutyramide.

Significance of this compound in Contemporary Chemical Research

While specific academic research focusing solely on this compound is limited in publicly available literature, its structural features suggest areas of potential interest. The presence of a tertiary amide group, with both a methyl and a phenyl substituent on the nitrogen, along with an ethyl group at the alpha-position of the butyryl chain, creates a unique steric and electronic environment.

The significance of such a compound in contemporary research would likely lie in its potential as a scaffold for the development of new molecules with specific biological activities. For example, related N-methylated compounds, such as N-methylated norbelladine (B1215549) derivatives, have been synthesized and evaluated for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase, which are relevant in the context of Alzheimer's disease research. This suggests that this compound could be a candidate for similar biological screening.

Scope and Objectives of Academic Research on this compound

The objectives of academic research on a compound like this compound would typically encompass several key areas:

Synthesis and Characterization: Developing efficient and scalable synthetic routes to produce the compound with high purity. This would be followed by thorough characterization using modern analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm its molecular structure.

Physicochemical Properties: Investigating its physical and chemical properties, such as solubility, stability, and reactivity. This data is crucial for any further application.

Biological Screening: Evaluating the compound's biological activity across a range of assays. Based on the activities of related N-phenylbutyramide and N-methylated derivatives, this could include screening for enzyme inhibition (e.g., cholinesterases), receptor binding, or antimicrobial effects.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues to understand how structural modifications influence biological activity. This is a fundamental aspect of medicinal chemistry aimed at optimizing lead compounds.

While dedicated studies on this compound are not widely reported, the established research on its parent structures provides a clear roadmap for future investigations.

Chemical and Physical Properties

Below are some of the reported physical and chemical properties of this compound.

PropertyValue
Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol researchgate.net
CAS Number 41295-23-2 researchgate.net
Boiling Point 292.5 °C at 760 mmHg researchgate.net
Density 0.989 g/cm³ researchgate.net
Flash Point 120.6 °C researchgate.net

Properties

IUPAC Name

2-ethyl-N-methyl-N-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-4-11(5-2)13(15)14(3)12-9-7-6-8-10-12/h6-11H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZCLMYJDVUZEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N(C)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20194278
Record name 2-Ethyl-N-methyl-N-phenylbutyramide
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Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41295-23-2
Record name 2-Ethyl-N-methyl-N-phenylbutanamide
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Record name 2-Ethyl-N-methyl-N-phenylbutyramide
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Record name 2-Ethyl-N-methyl-N-phenylbutyramide
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Record name 2-ethyl-N-methyl-N-phenylbutyramide
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Record name 2-Ethyl-N-methyl-N-phenylbutyramide
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Synthetic Methodologies for 2 Ethyl N Methyl N Phenylbutyramide and Its Analogues

Retrosynthetic Analysis of 2-Ethyl-N-methyl-N-phenylbutyramide

A retrosynthetic analysis of this compound reveals several logical disconnections. The most apparent disconnection is across the amide C-N bond. This leads to two primary synthons: a 2-ethylbutyryl cation equivalent and an N-methylaniline anion equivalent, or their corresponding synthetic equivalents, 2-ethylbutyryl chloride and N-methylaniline.

A further disconnection of the N-methylaniline precursor can be envisioned at the N-methyl bond, leading back to aniline (B41778) and a methylating agent. Similarly, the 2-ethylbutyryl moiety can be disconnected at the α-carbon, suggesting a synthesis from simpler alkyl precursors.

Two principal forward-synthesis pathways emerge from this analysis:

Pathway A: Amidation of N-methylaniline with a 2-ethylbutyric acid derivative.

Pathway B: N-methylation of a precursor amide, 2-ethyl-N-phenylbutyramide.

Established Synthetic Routes for this compound

The formation of the tertiary amide bond in this compound can be achieved through several well-established methods, primarily involving amidation and alkylation strategies.

The most direct approach to forming the amide bond is the reaction of an activated carboxylic acid derivative with the corresponding amine. In the context of synthesizing this compound, this involves the reaction of a 2-ethylbutyric acid derivative with N-methylaniline.

A common and effective method is the use of an acyl chloride . 2-Ethylbutyryl chloride can be reacted with N-methylaniline, typically in the presence of a non-nucleophilic base to neutralize the HCl byproduct. libretexts.org

Alternatively, the carboxylic acid itself can be coupled directly with the amine using a variety of coupling agents . These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine. Commonly used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. chemnet.com

Coupling AgentAdditiveTypical SolventGeneral Applicability
DCCHOBtDichloromethane (DCM), Tetrahydrofuran (THF)Widely used, though the dicyclohexylurea byproduct can be difficult to remove.
EDCHOBtDichloromethane (DCM), Dimethylformamide (DMF)Water-soluble carbodiimide, simplifying byproduct removal.
T3PPyridineEthyl acetate, AcetonitrileEffective for a broad range of substrates.
HATUDIPEADimethylformamide (DMF)Highly efficient, particularly for sterically hindered amines and acids.

This table presents common coupling agents and their typical applications in amide bond formation.

An alternative synthetic strategy involves the formation of the N-methyl bond at a later stage. This would entail the initial synthesis of 2-ethyl-N-phenylbutyramide, followed by N-methylation. The alkylation of amides can be challenging as they are less nucleophilic than amines. nist.gov However, under basic conditions, the amide can be deprotonated to form an amidate anion, which can then be alkylated with a suitable methylating agent, such as methyl iodide or dimethyl sulfate (B86663). nist.gov Care must be taken to control the reaction conditions to avoid O-alkylation, which can be a competing pathway. nist.gov

The 2-ethyl group is typically introduced via the carboxylic acid precursor, 2-ethylbutyric acid. This can be synthesized through various methods, including the malonic ester synthesis or the alkylation of an enolate derived from butyric acid. A known method involves the catalytic oxidation of diethylacetaldehyde or the decarboxylation of diethylmalonic acid. google.com

Convergent syntheses aim to construct the target molecule from several independently prepared fragments that are then joined together in the final steps. For this compound, a convergent approach would involve the separate synthesis of the key precursors, N-methylaniline and 2-ethylbutyric acid, followed by their coupling.

Synthesis of N-methylaniline: N-methylaniline can be prepared through several routes. A common laboratory method involves the reaction of aniline with a methylating agent like dimethyl sulfate in the presence of a base. flavscents.com Industrial preparations may involve the reaction of aniline with methanol (B129727) over an acid catalyst at elevated temperatures and pressures. rsc.org

Synthesis of 2-ethylbutyric acid: As mentioned, 2-ethylbutyric acid can be prepared by the catalytic oxidation of 2-ethylbutanal (B1361351) or by the decarboxylation of diethylmalonic acid. google.com An alternative route involves the reaction of a Grignard reagent derived from an ethyl halide with propionaldehyde (B47417) to form 3-pentanol, which is then halogenated and carboxylated. nih.gov

Once these precursors are obtained, they can be coupled using the amidation methods described in section 2.2.1 to yield the final product, this compound.

Novel Synthetic Approaches and Methodological Advancements

Recent advancements in organic synthesis have focused on developing more efficient and environmentally benign methods for amide bond formation.

The direct catalytic amidation of carboxylic acids with amines is a highly desirable transformation as it avoids the use of stoichiometric activating agents and generates water as the only byproduct. catalyticamidation.info Various catalysts have been developed for this purpose, including those based on boron, titanium, zirconium, and other metals. Boronic acid catalysts, for instance, have been shown to be effective for the amidation of a wide range of carboxylic acids and amines. catalyticamidation.info

A cooperative catalytic system using DABCO and Fe3O4 has been reported for the N-methyl amidation of carboxylic acids, offering an atom-economic route to N-methyl amides. rsc.orgnih.gov Such methods could be applied to the reaction of 2-ethylbutyric acid with a methylamine (B109427) equivalent or a precursor to N-methylaniline.

Catalyst SystemReactantsGeneral ConditionsPotential Application
Boronic AcidsCarboxylic Acid, AmineToluene, heat, water removalDirect coupling of 2-ethylbutyric acid and N-methylaniline.
B(OCH2CF3)3Carboxylic Acid, Aminetert-Butyl acetate, heatAmidation with improved solvent sustainability. researchgate.net
DABCO/Fe3O4Carboxylic Acid, IsothiocyanateHeatSynthesis of N-methyl amides from carboxylic acids. nih.gov

This table highlights some novel catalytic systems for amide synthesis that could be adapted for the preparation of this compound.

Stereoselective Synthesis of this compound Enantiomers

The synthesis of specific enantiomers of chiral molecules like this compound is crucial where the biological or chemical activity is stereospecific. While detailed, specific documented methods for the direct stereoselective synthesis of (R)- and (S)-2-Ethyl-N-methyl-N-phenylbutyramide are not extensively reported in publicly available literature, established principles of asymmetric synthesis can be applied.

Common strategies to obtain enantiomerically pure amides include:

Chiral Resolution: A racemic mixture of 2-ethylbutyric acid can be resolved using a chiral resolving agent to separate the enantiomers. The resolved acid can then be converted to the corresponding acid chloride and reacted with N-methylaniline to yield the desired enantiomer of this compound.

Asymmetric Catalysis: A prochiral starting material could be converted to a chiral intermediate using a chiral catalyst. For instance, asymmetric hydrogenation of a suitable unsaturated precursor to 2-ethylbutyric acid could establish the chiral center.

Chiral Auxiliary: A chiral auxiliary can be attached to a precursor molecule to direct a diastereoselective reaction. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods. researchgate.net

Key green chemistry principles applicable to its synthesis include:

Waste Prevention: Designing synthetic routes to minimize by-products.

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like benzene (B151609) or chlorinated hydrocarbons with greener alternatives such as water, ethanol, or supercritical fluids. For example, ethyl lactate (B86563) is considered a green and efficient solvent. researchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible, or utilizing alternative energy sources like microwave irradiation to reduce energy consumption.

Catalysis: Employing catalytic reagents in small amounts over stoichiometric reagents to minimize waste. nih.gov

An idealized green synthesis of this compound might involve a one-pot reaction using a recyclable catalyst and a green solvent, thereby reducing waste, energy consumption, and the use of toxic materials. nih.govresearchgate.net

Synthesis of Structural Analogues and Derivatives of this compound for Structure-Reactivity Studies

The synthesis of structural analogues is a fundamental aspect of medicinal chemistry and material science, aimed at understanding how structural modifications influence the chemical reactivity and biological activity of a compound. For this compound, analogues could be synthesized by modifying the alkyl chain, the N-methyl group, or the phenyl ring.

For instance, studies on related N-methylated compounds, such as norbelladine (B1215549) derivatives, have shown that N-methylation can significantly impact biological activity. mdpi.com In one study, N-methylation of norbelladine and 4'-O-methylnorbelladine was found to enhance their inhibitory activity against butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE). mdpi.com

The synthesis of these analogues typically involves multi-step processes. mdpi.com For example, the synthesis of N-methylated norbelladine derivatives involved the formation of an imine, followed by hydrogenation and subsequent N-methylation. mdpi.com

Table 1: Impact of N-Methylation on Cholinesterase Inhibition for Norbelladine Analogues mdpi.com

CompoundNon-N-methylated IC₅₀ (µM) for BuChEN-methylated IC₅₀ (µM) for BuChEFold Increase in Inhibition
Norbelladine842
4'-O-methylnorbelladine16.110.41.5

This data illustrates how a simple structural modification, such as the addition of a methyl group to the nitrogen atom, can modulate the biological activity of a molecule, providing valuable insights for structure-activity relationship (SAR) studies. mdpi.com Similar systematic modifications to the structure of this compound would be essential to probe its structure-reactivity profile.

Mechanistic Investigations of Reactions Involving 2 Ethyl N Methyl N Phenylbutyramide

Reaction Kinetics and Thermodynamics of 2-Ethyl-N-methyl-N-phenylbutyramide Transformations

No published studies containing kinetic data such as rate constants, activation energies, or thermodynamic parameters (enthalpy, entropy) for the transformations of this compound were found.

Exploration of Reaction Pathways and Transition States

There is no available research that specifically explores the reaction pathways or characterizes the transition states for reactions involving this compound.

Specific studies on the mechanisms of chemical hydrolysis for this compound, including pH-rate profiles or the identification of hydrolysis products under various conditions, are not available.

Detailed mechanistic studies on the cleavage of the butyramide (B146194) linkage in this compound, whether through chemical, enzymatic, or other means, have not been reported in the literature.

Information regarding the photochemical stability, quantum yields, degradation products upon irradiation, or thermochemical transformation pathways for this compound is not documented.

Role of Catalysis in this compound Reactions

No literature was found describing the use of catalysts (acid, base, metal, or organocatalysts) to promote or influence reactions involving this compound.

Investigations into Electrophilic and Nucleophilic Reactivity of this compound

While the structure suggests potential sites for electrophilic (e.g., the aromatic ring) and nucleophilic (e.g., the carbonyl oxygen) attack, no specific experimental or computational studies investigating this reactivity for this compound have been published.

Due to the highly specific nature of the query, a comprehensive search of available scientific literature yielded no direct research findings or mechanistic studies specifically investigating the radical chemistry of this compound. The requested article, which must be strictly focused on this particular compound and structured around detailed research findings, cannot be generated at this time as no such data appears to be publicly accessible.

Scientific investigations into radical chemistry are often focused on broader classes of compounds that share functional groups or structural motifs with this compound, such as N-aryl amides or substituted butyramides. However, providing information on these related but distinct molecules would fall outside the explicit scope of the user's request.

Therefore, in the absence of specific research on the radical reactions involving this compound, it is not possible to provide a scientifically accurate and detailed article as outlined. Further research would be required to elucidate the specific behavior of this compound under radical conditions.

Computational and Theoretical Chemistry of 2 Ethyl N Methyl N Phenylbutyramide

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental in elucidating the electronic structure and bonding characteristics of 2-Ethyl-N-methyl-N-phenylbutyramide. These methods offer a microscopic view of the electron distribution and the nature of the chemical bonds within the molecule.

A common approach involves using a functional such as B3LYP combined with a basis set like 6-311++G(d,p). nih.gov Such calculations can provide detailed information on bond lengths, bond angles, and dihedral angles. For instance, in a study on the related compound 2-ethyl-2-phenylmalonamide, DFT calculations were employed to determine these geometric parameters. nih.gov The calculations also yield insights into the electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT calculations, can reveal details about charge delocalization and hyperconjugative interactions that contribute to the molecule's stability. researchgate.net For the amide group in this compound, NBO analysis would quantify the delocalization of the nitrogen lone pair into the carbonyl π* orbital, a key factor in the rotational barrier around the C-N bond. nih.gov

Table 1: Illustrative DFT-Calculated Properties for a Representative N,N-Disubstituted Amide

PropertyCalculated Value
Total Energy (Hartree)-652.345
HOMO Energy (eV)-6.89
LUMO Energy (eV)-0.25
HOMO-LUMO Gap (eV)6.64
Dipole Moment (Debye)3.45

Note: The data in this table is illustrative for a generic N,N-disubstituted amide and not specific to this compound.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. stackexchange.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and Coupled Cluster (CC), can provide highly accurate predictions of molecular properties, though often at a higher computational cost than DFT. researchgate.netunige.ch

For this compound, ab initio calculations could be used to refine the geometric and electronic structures obtained from DFT. For example, the MP2 method, which includes electron correlation effects, could offer a more precise description of the van der Waals interactions that influence the molecule's conformation. High-accuracy methods like CCSD(T) (Coupled Cluster with single, double, and perturbative triple excitations) are considered the "gold standard" for computational chemistry and could provide benchmark values for the molecule's energy and properties. researchgate.net

Solvent effects can also be incorporated into ab initio calculations using models like the Polarizable Continuum Model (PCM), which would be important for understanding the behavior of this compound in different environments. rsc.org

Conformational Analysis and Molecular Dynamics Simulations of this compound

The flexibility of the ethyl and methyl groups attached to the butyramide (B146194) core allows for multiple conformations of this compound. Understanding these conformations and their dynamics is crucial for a complete picture of the molecule's behavior.

Conformational analysis of N,N-disubstituted amides has shown that the planarity of the amide bond is a key structural feature. acs.org Due to the partial double bond character of the C-N bond, rotation around it is restricted, leading to the possibility of cis and trans isomers with respect to the substituents on the nitrogen atom. nih.gov For unsymmetrically N,N-disubstituted amides, steric interactions often dictate the preferred conformation. It has been observed that the bulkier substituent on the nitrogen tends to be trans to the carbonyl oxygen. acs.org

In the case of this compound, the phenyl group is bulkier than the methyl group, suggesting that the phenyl group would preferentially be in a trans position relative to the carbonyl oxygen. The orientation of the ethyl group on the chiral center and the butyryl chain would further complicate the conformational landscape. Computational studies on N-alkyl-N-aryl amides have revealed that multiple conformers can exist in equilibrium, stabilized by various intramolecular interactions. mdpi.com

Table 2: Hypothetical Relative Energies of Conformers for this compound

ConformerRelative Energy (kcal/mol)Population (%) at 298 K
A (Global Minimum)0.0075.3
B0.8518.5
C1.506.2

Note: This table presents hypothetical data to illustrate the expected outcome of a conformational analysis.

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound, including the interconversion between different rotational isomers. MD simulations model the atomic motions over time by solving Newton's equations of motion.

For a tertiary amide, a key dynamic process is the rotation around the C-N amide bond. The energy barrier for this rotation is typically in the range of 15-20 kcal/mol. MD simulations can be used to calculate this rotational barrier and the rates of interconversion between the cis and trans conformers. Studies on other tertiary amides have utilized MD simulations to investigate the influence of solvent on these dynamics. acs.org These simulations can also reveal the flexibility of the alkyl and aryl substituents and how their motions are coupled to the amide bond rotation.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR vibrational modes) for structural verification and assignment

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to verify the molecular structure and assign spectral features.

For this compound, DFT calculations can be used to predict its infrared (IR) spectrum. The vibrational frequencies and their corresponding intensities can be calculated, and by comparing the computed spectrum with the experimental one, specific vibrational modes can be assigned to different functional groups within the molecule. For example, the characteristic C=O stretching frequency of the amide group would be a prominent feature. nih.govsapub.org

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. nih.gov The calculated ¹H and ¹³C NMR chemical shifts can aid in the assignment of the complex experimental NMR spectrum of this compound, helping to distinguish between the various protons and carbons in the molecule. Theoretical studies on similar molecules have shown good agreement between calculated and experimental NMR data. pacific.edu

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for a Related Amide

Spectroscopic DataPredicted ValueExperimental Value
IR (cm⁻¹)
C=O Stretch16551650
C-N Stretch13801385
¹³C NMR (ppm)
C=O172.5172.1
N-CH₃35.836.2
¹H NMR (ppm)
N-CH₃2.952.98

Note: The data in this table is for illustrative purposes and based on typical values for N,N-disubstituted amides.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry offers powerful tools for elucidating the detailed mechanisms of chemical reactions, including the synthesis of this compound. Methodologies such as Transition State Theory (TST) and Intrinsic Reaction Coordinate (IRC) analysis are pivotal in understanding the energetics and pathways of such reactions.

A common route for the synthesis of tertiary amides like this compound involves the reaction of an acid chloride (e.g., 2-ethylbutyryl chloride) with a secondary amine (N-methylaniline). Computational models can map out the potential energy surface for this nucleophilic acyl substitution reaction.

Transition State Theory (TST): TST is employed to explain and predict the rates of elementary chemical reactions. sielc.com It assumes a quasi-equilibrium between the reactants and the transition state complex. sielc.com For the formation of this compound, TST can be used to calculate the activation energy (ΔG‡), which is the energy barrier that must be overcome for the reaction to proceed. The mechanism typically involves the nucleophilic attack of the nitrogen atom of N-methylaniline on the carbonyl carbon of 2-ethylbutyryl chloride, leading to a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to form the final amide product.

Computational studies on similar amide formation reactions have determined activation energies for the key steps. For instance, Density Functional Theory (DFT) calculations are frequently used to model these reactions. The choice of functional and basis set, such as B3LYP/6-31G*, is crucial for obtaining accurate results. mdpi.com

Intrinsic Reaction Coordinate (IRC) Analysis: IRC analysis is a computational method used to trace the reaction pathway from the transition state down to the reactants and products. This confirms that the identified transition state structure indeed connects the desired reactants and products on the potential energy surface. For the synthesis of this compound, an IRC calculation would follow the trajectory of the atoms as they move from the transition state of the tetrahedral intermediate to form the stable amide.

Below is a hypothetical data table illustrating the kind of information that can be obtained from computational studies on the synthesis of N,N-disubstituted amides.

Table 1: Calculated Activation Energies for Amide Formation using DFT (B3LYP/6-31G*)
Reaction StepDescriptionCalculated Activation Energy (kcal/mol)
Formation of Tetrahedral IntermediateNucleophilic attack of the amine on the acid chloride10-15
Collapse of IntermediateExpulsion of the leaving group (Cl-)5-8

Theoretical Studies on Intermolecular Interactions and Aggregation Behavior of this compound

The intermolecular interactions of this compound are crucial for understanding its physical properties, such as boiling point, solubility, and its behavior in solution. As a tertiary amide, it lacks the N-H bond necessary for forming strong hydrogen bonds like primary and secondary amides. However, it can still participate in other significant intermolecular forces.

The primary intermolecular interactions for this compound are:

Dipole-Dipole Interactions: The amide group possesses a large dipole moment due to the polarized carbonyl group (C=O) and the C-N bond. These dipoles lead to electrostatic attractions between molecules.

Van der Waals Forces: These include London dispersion forces, which are present in all molecules and increase with molecular size and surface area. The ethyl and phenyl groups contribute significantly to these interactions.

Computational studies can quantify the strength of these interactions. For instance, calculations can determine the binding energy of molecular dimers or larger aggregates. Studies on the aggregation behavior of N,N-disubstituted amides in solution have shown that even in the absence of traditional hydrogen bonding, significant self-association can occur due to these other forces. acs.orgacs.org Molecular dynamics simulations can further elucidate the structure and dynamics of these aggregates in different solvents. acs.org

Table 2: Calculated Interaction Energies for Amide Dimers
Interaction TypeDescriptionTypical Interaction Energy (kcal/mol)
Dipole-DipoleAttraction between permanent molecular dipoles-3 to -5
Van der Waals (Dispersion)Induced dipole-induced dipole attractions-2 to -4

Quantitative Structure-Property Relationship (QSPR) Modeling for this compound Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. frontiersin.org These models establish a mathematical relationship between molecular descriptors and a specific property. nih.gov For analogues of this compound, QSPR can be a valuable tool for predicting various physicochemical properties without the need for extensive experimental measurements.

To develop a QSPR model, a dataset of molecules with known properties is required. For each molecule, a set of molecular descriptors is calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), geometrical (e.g., molecular surface area), or electronic (e.g., dipole moment). Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a predictive model. frontiersin.orgnih.gov

For a series of N-phenylbutyramide analogues, a QSPR model could be developed to predict properties like boiling point, solubility, or chromatographic retention times. For example, a hypothetical QSPR study on a series of analogues of this compound with varying substituents on the phenyl ring might yield a model for predicting the octanol-water partition coefficient (logP), a measure of lipophilicity.

Table 3: Hypothetical QSPR Data for Predicting logP of this compound Analogues
Analogue (Substituent on Phenyl Ring)Molecular Weight (Descriptor 1)Polar Surface Area (Descriptor 2)Predicted logP
-H (Parent Compound)205.3020.312.88
-Cl239.7420.313.45
-CH3219.3320.313.24
-OCH3235.3329.542.75

Such models, once validated, can be used to screen virtual libraries of compounds and prioritize the synthesis of molecules with desired properties.

Advanced Analytical Techniques for 2 Ethyl N Methyl N Phenylbutyramide Research

Chromatographic Methodologies for Purity Assessment and Separation of Isomers

Chromatographic techniques are fundamental for separating 2-Ethyl-N-methyl-N-phenylbutyramide from starting materials, byproducts, or impurities. Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for purity assessment, coupling the separation capabilities of gas chromatography with the identification power of mass spectrometry. jmchemsci.com In a typical analysis, the sample is vaporized and passed through a capillary column, where components are separated based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a chemical fingerprint for identification.

The structure of this compound contains a chiral center at the carbon atom to which the ethyl group and the amide functionality are attached. This means the compound can exist as two non-superimposable mirror images, or enantiomers. Separating these isomers is impossible with standard chromatography but can be achieved using Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and elute separately. This separation is critical for studying the specific properties of each enantiomer.

Table 1: Illustrative GC-MS Data for Purity Analysis of a this compound Sample

Retention Time (min)Detected ComponentMolecular Ion (m/z)Key Fragments (m/z)Purity Contribution
12.54This compound205134, 106, 77, 5799.5%
9.87N-methylaniline (Impurity)107106, 770.3%
11.022-Ethylbutyric acid (Impurity)10287, 570.2%

Advanced Spectroscopic Methods for Structural Elucidation and Mechanistic Probes

While chromatography separates components, advanced spectroscopic methods provide detailed information about molecular structure.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, allowing for the determination of a compound's elemental formula. When coupled with tandem mass spectrometry (MS/MS), HRMS can be used to study fragmentation pathways in detail. mdpi.com For this compound (C₁₃H₁₉NO), the primary fragmentation would likely involve α-cleavage at the carbonyl group, leading to characteristic fragments. miamioh.edu

Table 2: Predicted High-Resolution Mass Spectrometry Fragments for this compound

Fragment Ion StructurePredicted m/z (Monoisotopic)Description
[C₉H₁₂N]⁺134.0964Loss of the 2-ethyl-1-oxo-propyl radical
[C₇H₇N]⁺105.0578Fragment corresponding to the N-methylaniline cation radical
[C₆H₅]⁺77.0391Phenyl cation, characteristic of benzene (B151609) derivatives
[C₄H₉]⁺57.0704Butyl cation from the ethyl-branched acyl group

Nuclear Magnetic Resonance (NMR) Spectroscopy is indispensable for structural elucidation. While 1D NMR provides basic structural information, 2D-NMR techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) reveal connectivity between protons and between protons and carbons, respectively. This allows for unambiguous assignment of all signals in the molecule's spectrum, confirming the precise arrangement of atoms.

Solid-State NMR (ssNMR) can be used to study the compound in its crystalline or amorphous solid form. This is particularly useful for characterizing different solid phases (polymorphs) which may have distinct physical properties. It provides insights into the molecular conformation and packing arrangements within the solid state.

X-ray Crystallography of this compound and its Co-crystals for Precise Structural Determination

X-ray Crystallography offers the most definitive method for determining the three-dimensional structure of a molecule. By irradiating a single crystal of the compound with X-rays, a diffraction pattern is produced. Mathematical analysis of this pattern yields a precise 3D map of electron density, revealing atomic positions, bond lengths, and bond angles with very high precision. researchgate.net

Obtaining a suitable single crystal of this compound would allow for the unequivocal determination of its solid-state conformation. Furthermore, forming co-crystals with other molecules (co-formers) can modify the compound's physical properties. X-ray crystallography of such co-crystals would reveal the specific intermolecular interactions, such as hydrogen bonds or π-stacking, that hold the structure together. researchgate.net

Table 3: Hypothetical Crystallographic Data for a this compound Crystal

ParameterValue
Chemical FormulaC₁₃H₁₉NO
Formula Weight205.30
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.15
b (Å)15.23
c (Å)8.45
β (°)98.7
Volume (ų)1290.6
Z (molecules/unit cell)4
Density (calculated) (g/cm³)1.057
R-factor0.045

Hyphenated Techniques for Complex Mixture Analysis Involving this compound

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for analyzing complex mixtures. nih.govnih.gov The combination of Liquid Chromatography with Mass Spectrometry (LC-MS) is particularly powerful. HPLC can separate this compound from other components in a complex matrix, such as a product formulation or an environmental sample. The eluting compound then enters the mass spectrometer, which provides mass information for confirmation and quantification, even at very low concentrations. nih.gov The choice between GC-MS and LC-MS often depends on the volatility and thermal stability of the analyte and the other components in the mixture. researchgate.net

In-situ Spectroscopic Monitoring of this compound Reactions

Traditional chemical reaction analysis involves taking samples at various time points. In contrast, in-situ spectroscopic monitoring allows for real-time analysis of a reaction as it happens, without disturbing the system. Techniques like Fourier-Transform Infrared Spectroscopy (FT-IR) or NMR can be used with specialized probes inserted directly into the reaction vessel.

For the synthesis of this compound (e.g., from 2-ethylbutyryl chloride and N-methylaniline), an in-situ FT-IR probe could monitor the disappearance of the acid chloride's carbonyl peak (around 1800 cm⁻¹) and the appearance of the amide's carbonyl peak (around 1650 cm⁻¹). This provides immediate data on reaction kinetics, the formation of intermediates, and the point of reaction completion, enabling precise process control and optimization.

Structural and Stereochemical Aspects of 2 Ethyl N Methyl N Phenylbutyramide

Chirality and Stereoisomerism in 2-Ethyl-N-methyl-N-phenylbutyramide

Chirality is a fundamental concept in stereochemistry, referring to a molecule that is non-superimposable on its mirror image. libretexts.org The most common source of chirality in organic molecules is the presence of a stereogenic center, typically a carbon atom bonded to four different groups. utexas.edu

This compound possesses a single stereogenic center at the second carbon of the butyramide (B146194) chain. This carbon is attached to four distinct substituents:

An ethyl group (-CH2CH3)

A hydrogen atom (-H)

A carbonyl group connected to a methylphenylamino group (-C(=O)N(CH3)(C6H5))

A phenyl group, which is part of the core N-phenylbutyramide structure

Due to this single chiral center, the molecule is chiral. utexas.edu The number of possible stereoisomers for a molecule can be estimated using the 2^n rule, where 'n' is the number of stereogenic centers. libretexts.orgmasterorganicchemistry.comlibretexts.org For this compound, with n=1, there are 2^1 = 2 possible stereoisomers. These two isomers are a pair of enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. libretexts.org They are typically designated as the (R)- and (S)-enantiomers based on the Cahn-Ingold-Prelog priority rules.

Table 1: Basic Properties of this compound

Property Value
Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Boiling Point 292.5°C at 760 mmHg
Density 0.989 g/cm³
Flash Point 120.6°C

Data sourced from reference buyersguidechem.com

Enantiomeric Excess Determination and Chiral Resolution Strategies

Given that this compound exists as a pair of enantiomers, separating them (a process known as chiral resolution) and quantifying the purity of the separated forms are crucial analytical challenges. While specific resolution data for this exact compound is not detailed in the available literature, strategies employed for structurally similar molecules, such as 2-phenylbutyramide (B1677664), provide a clear precedent. acs.org

Common chiral resolution techniques include preferential crystallization and chiral chromatography. researchgate.net High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a particularly powerful method for separating enantiomers. acs.org For the analogous compound 2-phenylbutyramide, enantiomers were successfully resolved using a Chiracel OD stationary phase. acs.org

The effectiveness of the separation is measured by the enantiomeric excess (ee), which quantifies the purity of one enantiomer in a mixture. For the enantiomers of 2-phenylbutyramide, analytical chiral HPLC confirmed an enantiomeric purity of 96–98% after preparative chromatography. acs.org This demonstrates that high levels of enantiopurity can be achieved for this class of compounds.

Table 2: Chiral Resolution Data for the Analogous Compound 2-Phenylbutyramide

Technique Stationary Phase Purity Achieved (ee)
Chiral HPLC Chiracel OD / Chiracel OJ 93–98%

Data sourced from reference acs.org

Influence of Stereochemistry on Chemical Reactivity and Selectivity

The three-dimensional arrangement of atoms defined by a molecule's stereochemistry can have a profound impact on its chemical reactivity and selectivity, especially when interacting with other chiral entities like biological receptors or catalysts. Enantiomers can exhibit significantly different pharmacological and toxicological profiles.

Research on the related compound 2-phenylbutyramide, which shows potential as an antiepileptic agent, highlights this principle. acs.org In that study, the individual (+) and (−) enantiomers were separated specifically for pharmacological testing, underscoring the expectation that the biological activity—a direct result of molecular interactions—is dependent on the stereochemistry of the chiral center. acs.org Although specific reactivity studies on the individual enantiomers of this compound are not publicly documented, the established principles of stereochemistry dictate that its (R)- and (S)-forms would likely exhibit different behaviors in a chiral environment.

Crystal Engineering and Polymorphism of this compound

Crystal engineering involves the design and control of crystal structures to achieve desired physical and chemical properties. A key aspect of this field is polymorphism, the ability of a compound to crystallize in multiple different crystal structures. acs.org These different forms, or polymorphs, can have distinct properties, including melting point, solubility, and stability.

Studies on the analogous compound 2-phenylbutyramide have provided insight into the crystalline behavior of this molecular family. The absolute configurations of its enantiomers were determined through single-crystal X-ray diffraction analysis. acs.org This research revealed that the racemic form (a 1:1 mixture of both enantiomers) and the homochiral forms (containing only one enantiomer) have very similar supramolecular organization, characterized by hydrogen-bonded ribbons. acs.org However, for other related chiral compounds, such as α-methyl-α-phenylsuccinimide, the racemic and homochiral forms differ significantly in their crystal structures and properties, indicating that polymorphism is a critical consideration for these types of molecules. acs.org Techniques like infrared (IR) spectroscopy and melting point determination are used to characterize and differentiate between potential polymorphs. acs.org

Chemical Reactivity and Derivatization Studies of 2 Ethyl N Methyl N Phenylbutyramide

Functional Group Transformations and Modifications of 2-Ethyl-N-methyl-N-phenylbutyramide

A review of scientific literature did not yield specific studies detailing the functional group transformations and modifications of this compound. However, based on the general reactivity of similar tertiary amides, several transformations could be theoretically possible. These would include the reduction of the amide to the corresponding amine, 3-(methyl(phenyl)amino)-2-ethylheptane, using strong reducing agents like lithium aluminum hydride. Another potential transformation is the hydrolysis of the amide bond to yield 2-ethylbutyric acid and N-methylaniline, typically under strong acidic or basic conditions. It is important to note that these are hypothetical reactions for this specific compound, as no published data were found.

Synthesis of Conjugates and Probes for Chemical Biology Studies

There is no available scientific literature describing the synthesis of conjugates or probes derived from this compound for chemical biology applications. The development of such tools would likely involve the introduction of a reactive handle or a reporter group onto the molecule. For instance, functionalization of the phenyl ring via electrophilic aromatic substitution could introduce a group suitable for conjugation, such as a nitro group that can be reduced to an amine. Alternatively, if a suitable derivative were synthesized, it could be appended with fluorescent dyes or biotin (B1667282) for use as a probe in biological systems. However, no such research has been published for this compound itself.

Reactivity of the Amide Bond in this compound

Specific studies on the reactivity of the amide bond in this compound are not present in the current body of scientific literature. Tertiary amides, such as this one, are generally less reactive towards nucleophiles than secondary or primary amides due to steric hindrance around the carbonyl group and the lack of an N-H proton for activation. The reactivity of the amide bond would be most pronounced under forcing conditions, such as strong acid or base-catalyzed hydrolysis, which would lead to the cleavage of the C-N bond. The presence of the N-phenyl group can influence the electronic properties of the amide, but without experimental data, its precise effect on the bond's reactivity remains uncharacterized.

Regioselective and Stereoselective Reactions of this compound

No peer-reviewed studies detailing regioselective or stereoselective reactions involving this compound have been published. The molecule possesses a chiral center at the carbon bearing the ethyl group (C2). Therefore, reactions involving this center could potentially proceed with stereoselectivity if a chiral reagent or catalyst is employed. For example, deprotonation at the alpha-carbon followed by reaction with an electrophile could, in principle, be controlled to favor one stereoisomer over the other. Similarly, regioselective reactions could potentially target the phenyl ring, with the amide group directing substitution to the ortho and para positions. However, without any published experimental work, these possibilities remain speculative.

Potential Non Clinical Applications and Future Research Directions for 2 Ethyl N Methyl N Phenylbutyramide

2-Ethyl-N-methyl-N-phenylbutyramide as a Synthetic Intermediate in Organic Synthesis

The amide functional group is a cornerstone of organic synthesis, and this compound, as a tertiary amide, can serve as a valuable intermediate for the synthesis of other organic molecules. Amides are generally less reactive than other carboxylic acid derivatives like acid chlorides or esters, a stability that can be advantageous in multi-step syntheses. libretexts.orgopenstax.org

Key transformations involving amides that could be applicable to this compound include:

Hydrolysis: Under strong acidic or basic conditions, the amide bond can be hydrolyzed to yield 2-ethylbutyric acid and N-methylaniline. libretexts.orgopenstax.org This reaction, while often requiring harsh conditions, can be a useful deprotection strategy or a route to the corresponding carboxylic acid and amine.

Reduction: Treatment with powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the amide to the corresponding amine, in this case, N-methyl-N-(2-ethylbutyl)aniline. libretexts.orgopenstax.org This transformation is a fundamental method for the synthesis of tertiary amines.

Reactions of the Enolate: The α-protons to the carbonyl group can be deprotonated to form an enolate, which can then react with various electrophiles, allowing for the introduction of new functional groups at the α-position.

The stability of the amide bond in this compound makes it a robust building block in complex molecule synthesis.

Role of this compound in Materials Science (e.g., polymer precursors, supramolecular assemblies)

While there is no specific research on the use of this compound in materials science, the general properties of amides suggest potential applications.

Polymer Precursors: Polyamides are a major class of polymers with wide-ranging applications. numberanalytics.com Although this compound is a tertiary amide and thus cannot undergo polymerization through amide bond formation in the same way as primary or secondary amides, it could potentially be incorporated as a side chain to modify polymer properties. Functionalization of the phenyl ring or the ethyl groups could introduce polymerizable moieties, allowing it to act as a monomer. Post-polymerization functionalization of existing polymers is a known strategy to alter material properties. acs.org

Supramolecular Assemblies: The amide group can participate in hydrogen bonding. wikipedia.org While the tertiary nature of the amide in this compound prevents it from acting as a hydrogen bond donor, the carbonyl oxygen can still act as a hydrogen bond acceptor. This property could be exploited in the design of supramolecular assemblies where it interacts with hydrogen bond donors. nih.govacs.org The N-phenyl group can also participate in π-π stacking interactions, further contributing to the stability of such assemblies.

Table 1: Potential Interactions of this compound in Supramolecular Chemistry

Interaction TypeParticipating Group(s)Potential Application
Hydrogen BondingCarbonyl oxygenFormation of co-crystals, gels, or liquid crystals
π-π StackingPhenyl ringOrganization of molecules in solid-state materials
Van der WaalsAlkyl chainsInfluencing packing and physical properties

Green Chemical Methodologies for this compound Synthesis and Transformation

Traditional methods for amide synthesis often involve the use of hazardous reagents and generate significant waste. rsc.org Green chemistry principles encourage the development of more environmentally benign alternatives.

Potential green methodologies for the synthesis of this compound include:

Biocatalytic Synthesis: Enzymes such as lipases and amide synthetases are increasingly being used for amide bond formation under mild, aqueous conditions. rsc.orgsemanticscholar.orgresearchgate.netnih.gov These biocatalytic methods offer high selectivity and reduce the need for protecting groups and harsh reagents. An engineered asparaginyl ligase has been shown to be capable of forming tertiary amide bonds. nih.gov

Solvent-Free Synthesis: Reactions conducted without a solvent or in green solvents like water or ionic liquids can significantly reduce the environmental impact. semanticscholar.orgresearchgate.net For example, a solvent-free method for amide synthesis using boric acid as a catalyst has been reported. semanticscholar.orgresearchgate.net

Catalytic Direct Amidation: The direct condensation of a carboxylic acid and an amine is the most atom-economical route to an amide. However, this reaction is often thermodynamically unfavorable. The development of new catalysts is a key area of research to facilitate this transformation under milder conditions. numberanalytics.com

Table 2: Comparison of Synthetic Methods for Amide Formation

MethodAdvantagesDisadvantagesGreen Chemistry Relevance
Traditional (e.g., acyl chlorides)High reactivity, generally good yieldsUse of hazardous reagents, waste generationLow
Biocatalytic SynthesisMild conditions, high selectivity, environmentally friendlyEnzyme stability and cost can be a factorHigh
Solvent-Free SynthesisReduced solvent waste, often simpler work-upPotential for thermal decomposition of reactants/productsHigh
Catalytic Direct AmidationHigh atom economy, reduced wasteOften requires high temperatures, catalyst development is ongoingHigh

Emerging Research Areas and Unexplored Reactivity of this compound

The field of amide chemistry is continuously evolving, with new methods for their synthesis and functionalization being developed. numberanalytics.comresearchgate.netnih.gov

Emerging research areas that could be relevant to this compound include:

Late-Stage Functionalization: The development of methods to selectively modify the C-H bonds of the alkyl chains or the phenyl ring of the molecule could provide rapid access to a library of derivatives with diverse properties.

Catalytic Activation of the Amide Bond: While amides are generally unreactive, recent research has focused on the development of catalysts that can activate the amide bond towards nucleophilic attack under mild conditions. nih.govnih.govnih.gov This could open up new avenues for the transformation of this compound into other functional groups.

Electrosynthesis: Electrochemical methods offer a green and efficient way to synthesize and transform amides. rsc.org The application of electrosynthesis to a molecule like this compound could lead to novel and more sustainable synthetic routes.

Challenges and Opportunities in this compound Research

The primary challenge in researching the potential of this compound is the current lack of specific studies on this compound. Much of the discussion above is based on extrapolation from the general chemistry of amides.

Challenges:

Inertness of the Amide Bond: The inherent stability of the amide bond makes its transformation challenging, often requiring harsh reaction conditions. numberanalytics.comresearchgate.net

Lack of Direct Research: The absence of published data on the specific properties and reactivity of this compound hinders the development of targeted applications.

Synthesis of Substituted Analogues: Developing efficient and selective methods to synthesize a variety of substituted analogues for structure-activity relationship studies can be a synthetic challenge. researchgate.net

Opportunities:

Fundamental Reactivity Studies: There is a clear opportunity to conduct fundamental studies on the reactivity of this compound to provide a solid foundation for future applications.

Exploration in Materials Science: A systematic investigation of its potential as a monomer or a component in supramolecular materials could lead to the discovery of new materials with interesting properties.

Development of Novel Bioisosteres: In medicinal chemistry, amides are sometimes replaced with other functional groups (bioisosteres) to improve properties like metabolic stability. nih.gov The N-phenylamide moiety in this compound could serve as a scaffold for the development of new bioisosteres. Research into N-(alkoxy)diphenyl ether carboxamide derivates as novel fungicides highlights the potential for modification of the amide linkage. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 2-Ethyl-N-methyl-N-phenylbutyramide, and what factors influence reaction yields?

  • Methodological Answer : Synthesis typically involves amide bond formation via coupling reagents (e.g., EDCI/HOBt) or nucleophilic substitution between activated carboxylic acid derivatives and amines. Solvent choice (e.g., DMF, THF) and temperature control are critical for optimizing yields. For structurally similar amides, yields are influenced by steric hindrance from substituents (e.g., ethyl and phenyl groups) and the reactivity of the methylamine nucleophile . Purification via recrystallization or column chromatography ensures product integrity.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :
  • Chromatography : HPLC with UV detection (λmax ~255 nm) to assess purity ≥98% .
  • Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR to confirm substituent integration (e.g., ethyl, methyl, phenyl groups) and absence of unreacted precursors .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C14H21NO) and isotopic patterns .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Employ fume hoods for synthesis and handling to avoid inhalation of fine particles .
  • Waste Disposal : Collect residues in sealed containers labeled for halogenated/organic waste to prevent environmental contamination .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data during the structural elucidation of this compound?

  • Methodological Answer :
  • Enantiomorph-Polarity Analysis : Use least-squares refinement of X-ray crystallography data to address chirality ambiguities. Parameters like Rogers’ η or Flack’s x can resolve centrosymmetric vs. chiral space group conflicts .
  • Cross-Validation : Compare NMR coupling constants with computational predictions (DFT calculations) to validate stereochemistry .

Q. How do computational models predict the bioactivity of this compound, and what are their limitations?

  • Methodological Answer :
  • Molecular Docking : Simulate ligand-receptor interactions (e.g., with opioid or GABA receptors) using software like AutoDock Vina. Limitations include force field inaccuracies for flexible amide bonds .
  • QSAR Modeling : Correlate substituent electronic effects (e.g., ethyl group hydrophobicity) with activity data from analogous benzamides .

Q. What experimental approaches are used to study the metabolic pathways of this compound in vivo?

  • Methodological Answer :
  • Isotopic Labeling : Synthesize <sup>14</sup>C-labeled analogs to track hepatic metabolism via LC-MS/MS .
  • Enzyme Assays : Incubate with cytochrome P450 isoforms (e.g., CYP3A4) to identify primary metabolites and assess inhibition/induction potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.